molecular formula C16H14BrNO4 B2416715 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide CAS No. 552842-61-2

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide

Cat. No.: B2416715
CAS No.: 552842-61-2
M. Wt: 364.195
InChI Key: CZPLKZWHCCFAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide is an organic compound with the molecular formula C15H14BrNO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide typically involves the following steps:

    Bromination: The starting material, 4-formyl-6-methoxyphenol, undergoes bromination to introduce a bromine atom at the 2-position.

    Phenoxy Acetylation: The brominated compound is then reacted with phenoxyacetic acid under acidic conditions to form the phenoxyacetyl derivative.

    Amidation: Finally, the phenoxyacetyl derivative is reacted with aniline to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include sodium azide (NaN3) and potassium cyanide (KCN).

Major Products

    Oxidation: 2-(2-carboxy-4-formyl-6-methoxyphenoxy)-N-phenylacetamide.

    Reduction: 2-(2-bromo-4-hydroxymethyl-6-methoxyphenoxy)-N-phenylacetamide.

    Substitution: 2-(2-substituted-4-formyl-6-methoxyphenoxy)-N-phenylacetamide.

Scientific Research Applications

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an amide.

    2-(2-bromo-4-formyl-6-methoxyphenoxy)-N,N-dimethylacetamide: Similar structure but with a dimethylamide group instead of a phenylamide.

Uniqueness

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a formyl group and a bromine atom allows for diverse chemical modifications and interactions, making it a versatile compound for research and development.

Properties

IUPAC Name

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-14-8-11(9-19)7-13(17)16(14)22-10-15(20)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPLKZWHCCFAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.